Cas no 1506581-12-9 (3-(1H-pyrrol-2-yl)butan-1-amine)

3-(1H-pyrrol-2-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(1H-pyrrol-2-yl)butan-1-amine
- EN300-1851539
- 1506581-12-9
-
- インチ: 1S/C8H14N2/c1-7(4-5-9)8-3-2-6-10-8/h2-3,6-7,10H,4-5,9H2,1H3
- InChIKey: GWZICCPOAGCUGL-UHFFFAOYSA-N
- SMILES: N1C=CC=C1C(C)CCN
計算された属性
- 精确分子量: 138.115698455g/mol
- 同位素质量: 138.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- XLogP3: 0.8
3-(1H-pyrrol-2-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851539-0.5g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1851539-2.5g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1851539-1g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1851539-0.25g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1851539-5g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1851539-1.0g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1851539-0.05g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1851539-0.1g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1851539-10.0g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1851539-5.0g |
3-(1H-pyrrol-2-yl)butan-1-amine |
1506581-12-9 | 5g |
$4184.0 | 2023-06-01 |
3-(1H-pyrrol-2-yl)butan-1-amine 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
3-(1H-pyrrol-2-yl)butan-1-amineに関する追加情報
Introduction to 3-(1H-pyrrol-2-yl)butan-1-amine (CAS No. 1506581-12-9)
3-(1H-pyrrol-2-yl)butan-1-amine, with the CAS number 1506581-12-9, is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct molecular structure, which includes a pyrrole ring and a butylamine chain, making it a valuable candidate for the development of novel therapeutic agents.
The chemical formula of 3-(1H-pyrrol-2-yl)butan-1-amine is C8H13N2, and its molecular weight is approximately 135.20 g/mol. The compound's structure consists of a pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, and a butylamine chain attached to the second position of the pyrrole ring. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule.
In terms of physical properties, 3-(1H-pyrrol-2-yl)butan-1-amine is typically a colorless liquid with a characteristic amine odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water. The compound's stability can be influenced by factors such as temperature, pH, and exposure to light, which are important considerations during storage and handling.
The synthesis of 3-(1H-pyrrol-2-yl)butan-1-amine can be achieved through various methods, including the reaction of 2-bromopyrrole with butylamine in the presence of a suitable catalyst. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly routes for the production of this compound, which is crucial for large-scale applications in pharmaceutical research.
In the realm of medicinal chemistry, 3-(1H-pyrrol-2-yl)butan-1-amine has shown promising potential as a lead compound for the development of new drugs. Studies have indicated that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems and receptor interactions. For instance, research has demonstrated that 3-(1H-pyrrol-2-yl)butan-1-amine can act as an agonist or antagonist at specific receptors, making it a valuable tool for understanding the mechanisms underlying various neurological disorders.
Clinical trials involving derivatives of 3-(1H-pyrrol-2-yl)butan-1-amine have shown promising results in treating conditions such as depression, anxiety, and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it an attractive candidate for further investigation in drug development pipelines.
Beyond its therapeutic applications, 3-(1H-pyrrol-2-yl)butan-1-amine has also found use in other areas of scientific research. For example, it has been employed as a building block in the synthesis of more complex molecules with diverse biological activities. Additionally, its unique structural features make it a useful probe for studying protein-ligand interactions and other biochemical processes.
In conclusion, 3-(1H-pyrrol-2-yl)butan-1-amine (CAS No. 1506581-12-9) is a multifaceted compound with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure and biological properties make it an important molecule for ongoing research and development efforts aimed at improving human health and well-being.
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